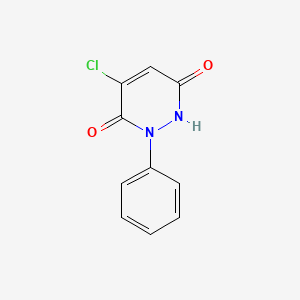
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications . This compound features a six-membered ring with two adjacent nitrogen atoms and a chlorine substituent at the 5-position, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method is the reaction of phenylhydrazine with 4-chloroacetoacetic ester under acidic conditions, followed by cyclization and oxidation to yield the desired pyridazinedione .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridazinedione ring.
Reduction: Dihydro derivatives with reduced nitrogen atoms.
Substitution: Various substituted pyridazinediones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as intermediates in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazinone: A closely related compound with similar pharmacological properties.
Pyridazine: Another diazine derivative with two adjacent nitrogen atoms but lacking the carbonyl groups present in pyridazinones.
Pyrazole: A five-membered ring compound with two adjacent nitrogen atoms, used in various medicinal applications
Uniqueness
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione is unique due to its specific substitution pattern and the presence of both nitrogen and chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
1698-56-2 |
|---|---|
Formule moléculaire |
C10H7ClN2O2 |
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
4-chloro-2-phenyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-6-9(14)12-13(10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
Clé InChI |
YCPIRMGJYIWVBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



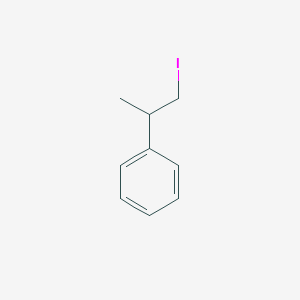

![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)
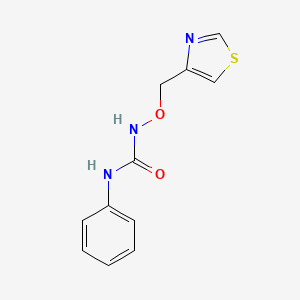
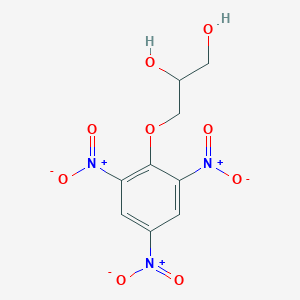


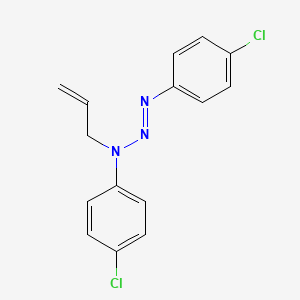

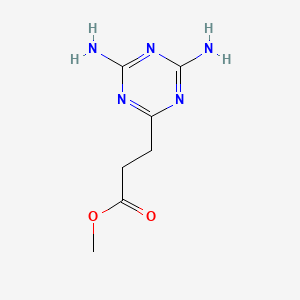
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)


